molecular formula C10H9N3O2S B2648131 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine CAS No. 207463-34-1

5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2648131
CAS No.: 207463-34-1
M. Wt: 235.26
InChI Key: BRNYFWHUSAMSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the nitrophenyl group attached to the thiazole ring enhances its chemical reactivity and potential biological activity. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, cell death .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with antimicrobial activity.

    1-[(4-Nitrophenyl)methyl]-1H-imidazole: A compound with a similar nitrophenyl group but different heterocyclic ring.

    5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazole-2-amine: A thiadiazole derivative with similar biological activities.

Uniqueness

5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-10-12-6-9(16-10)5-7-2-1-3-8(4-7)13(14)15/h1-4,6H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNYFWHUSAMSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.